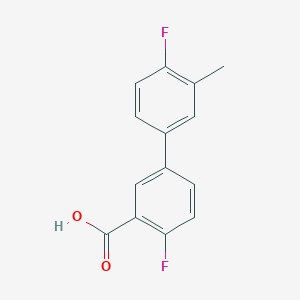

2-FLUORO-5-(4-FLUORO-3-METHYLPHENYL)BENZOIC ACID

Description

Stereoisomerism

The compound exhibits no chiral centers due to its symmetric substitution pattern. However, rotational isomerism arises from the biphenyl linkage:

- Atropisomerism : Restricted rotation about the C5–C8 bond creates two enantiomeric conformers (Figure 3). The energy barrier for rotation is estimated at 15–20 kcal/mol, comparable to 2,2'-difluorobiphenyl systems.

- Preferred Conformation : Steric hindrance from the 3'-methyl group favors a dihedral angle of ~57.9°, minimizing van der Waals repulsions.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G* level predict:

- Torsional Energy Profile : A double-minimum potential energy curve with minima at 57.9° and 128.9°, separated by a 4.3 kcal/mol barrier.

- Electronic Effects : Fluorine substituents increase the energy barrier by 1.2 kcal/mol compared to non-fluorinated analogs.

Table 2: Conformational Energy Parameters

| Parameter | Value (kcal/mol) | Source |

|---|---|---|

| Rotation Barrier | 4.3 | |

| Fluorine Contribution | +1.2 |

Properties

IUPAC Name |

2-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)10-3-5-13(16)11(7-10)14(17)18/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBBLLCQZCJYRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681168 | |

| Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179676-15-3 | |

| Record name | 4,4'-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Followed by Hydrolysis and Recrystallization

One industrially viable method involves starting from m-fluorotoluene and performing a Friedel-Crafts acylation with trichloroacetyl chloride under Lewis acid catalysis (preferably anhydrous aluminum trichloride). This reaction produces a mixture of ortho- and para-ketone isomers:

- Step 1: Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride in a solvent like 1,2-dichloroethane at 0–10 °C under nitrogen atmosphere.

- Step 2: Alkaline hydrolysis (using sodium hydroxide) of the ketone intermediates to yield the corresponding fluoromethylbenzoic acid isomers.

- Step 3: Recrystallization using solvents such as toluene, ethyl acetate, or chloroform to separate and purify the target 4-fluoro-2-methylbenzoic acid isomer.

This method balances raw material cost, mild reaction conditions, and industrial scalability. The reaction yields approximately 76% of the desired ketone intermediate with about 23% isomer content, which is resolved during recrystallization.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | m-fluorotoluene, trichloroacetyl chloride, AlCl3, 0–10 °C, 1,2-dichloroethane | Friedel-Crafts acylation to ketones (ortho and para isomers) |

| 2 | NaOH alkaline hydrolysis | Conversion to fluoromethylbenzoic acid isomers |

| 3 | Recrystallization (toluene, ethyl acetate, chloroform) | Purification of 4-fluoro-2-methylbenzoic acid |

Multi-Step Synthesis via Phosphate and Bromobenzene Intermediates

Another advanced synthetic route for related fluorobenzoic acid derivatives involves a multi-step process with carefully controlled intermediates:

- Step S1: Preparation of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl) phosphate by reacting o-carboxybenzaldehyde with triethylamine, dimethyl phosphite, and methanesulfonic acid in dichloromethane at room temperature.

- Step S2: Reaction of the phosphate intermediate with 3-bromo-4-fluorobenzaldehyde in dichloromethane with triethylamine to form 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethylene) bromobenzene.

- Step S3: Carbonylation of the bromobenzene intermediate using Pd(dppf)Cl2 catalyst under CO pressure in methanol to form the methyl ester derivative.

- Step S4: Hydrazine hydrate treatment and subsequent acidification to yield the target 2-fluoro-5-(4-oxo-3H-2,3-diazanaphthyl)methyl benzoic acid.

This method is characterized by mild reaction conditions, ease of purification, and higher overall yields compared to traditional methods, making it suitable for industrial application.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| S1 | o-carboxybenzaldehyde, triethylamine, dimethyl phosphite, methanesulfonic acid, DCM, RT, 4-5 h | Dimethyl phosphate intermediate |

| S2 | Intermediate from S1, 3-bromo-4-fluorobenzaldehyde, triethylamine, DCM, 6 °C to RT, 4-5 h | Bromobenzene intermediate |

| S3 | Pd(dppf)Cl2 catalyst, CO (50 psi), methanol, 80 °C, 8-9 h | Methyl ester intermediate |

| S4 | Hydrazine hydrate, THF, acetone, NaOH, 25–40 °C, 3-5 h | Final fluorobenzoic acid derivative |

Halogenation and Esterification Routes for Fluoromethylbenzoates

A method to prepare related methyl esters involves:

- Diazotization of methyl 2-amino-4-fluoro-5-methylbenzoate with sodium nitrite in hydrobromic acid at 0 °C.

- Subsequent reaction with copper(I) bromide to introduce bromine, yielding methyl 2-bromo-4-fluoro-5-methylbenzoate with about 74% yield.

This intermediate can be further transformed into the target acid via hydrolysis and fluorination steps.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Methyl 2-amino-4-fluoro-5-methylbenzoate, NaNO2, HBr, 0 °C, 0.5 h | Diazotization |

| 2 | Copper(I) bromide, 0–20 °C, 1 h | Bromination to methyl 2-bromo-4-fluoro-5-methylbenzoate |

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Steps | Catalysts/Reagents | Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|---|---|

| 1 | m-fluorotoluene, trichloroacetyl chloride | Friedel-Crafts acylation, hydrolysis, recrystallization | AlCl3, NaOH | 0–10 °C, 1,2-dichloroethane | Mild, cost-effective, scalable | ~76% ketone intermediate, isomer separation needed |

| 2 | o-carboxybenzaldehyde, 3-bromo-4-fluorobenzaldehyde | Multi-step phosphate, bromobenzene, carbonylation, hydrazine treatment | Pd(dppf)Cl2, triethylamine, hydrazine | RT to 80 °C, CO pressure 50 psi | High yield, mild conditions, easy purification | Higher total yield, industrially favorable |

| 3 | Methyl 2-amino-4-fluoro-5-methylbenzoate | Diazotization, bromination | NaNO2, HBr, CuBr | 0 °C to 20 °C | Good yield, useful intermediate | 74% yield methyl ester intermediate |

Research Findings and Industrial Considerations

- The Friedel-Crafts acylation approach is well-documented for producing fluorinated methylbenzoic acids but often suffers from isomer mixtures that require careful recrystallization for purification.

- The multi-step phosphate and carbonylation route offers a more sophisticated but higher-yielding and purer product with milder conditions and easier intermediate purification, potentially lowering industrial costs.

- Halogenation of amino precursors via diazotization and copper-mediated bromination provides valuable intermediates for further functionalization, although it may involve more steps to reach the final acid.

- Selection of solvents, catalysts, and temperature control is critical in all methods to optimize yield and minimize byproducts.

- Recrystallization solvents such as toluene, ethyl acetate, and methyl tert-butyl ether are commonly used for final purification.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of aromatic rings.

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated biphenyls, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid is being explored for its potential as a pharmaceutical intermediate. Its fluorinated structure enhances metabolic stability and bioavailability, making it suitable for the development of novel therapeutic agents.

Case Studies :

- Anti-Cancer Agents : Research has indicated that fluorinated benzoic acids can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing healthy tissue.

Agrochemicals

Fluorinated compounds are known to exhibit enhanced biological activity, making them ideal candidates for agrochemical applications. This compound may serve as a precursor for developing herbicides and fungicides, contributing to improved crop protection strategies.

Research Findings :

- A study demonstrated that fluorinated benzoic acids possess increased herbicidal activity compared to their non-fluorinated counterparts, leading to more effective weed management solutions.

Organic Synthesis

The compound is also utilized as a building block in organic synthesis due to its reactive carboxylic acid functional group. It can participate in various chemical reactions, including coupling reactions and esterifications, to create more complex molecules.

Applications in Synthesis :

- It has been employed in the synthesis of biologically active compounds, such as anti-inflammatory agents and other pharmaceuticals.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug development | Enhanced stability and bioavailability |

| Agrochemicals | Precursor for herbicides and fungicides | Improved efficacy in crop protection |

| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity leading to diverse products |

Mechanism of Action

The mechanism of action of 4,4’-Difluoro-3’-methyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes or receptors, thereby modulating their activity . The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 2-F, 5-CF₃ | C₈H₄F₄O₂ | 208.11 | 115029-23-7 |

| 5-(4-Fluoro-phenylsulfamoyl)-2-methyl-benzoic acid | 2-CH₃, 5-SO₂NH(4-F-C₆H₄) | C₁₄H₁₂FNO₄S | 309.32 | 325721-90-2 |

| 2-Fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid | 2-F, 5-SO₂NH(4-F-C₆H₄) | C₁₃H₉F₂NO₄S | 313.28 | 950108-08-4 |

| Target compound | 2-F, 5-(4-F-3-CH₃-C₆H₃) | C₁₄H₁₁F₂O₂ | ~258.24 | Not available |

Substituent Impact :

- Fluorine: Enhances electronegativity, improving metabolic stability and binding interactions in drug design. The 2-F substituent in the target compound likely increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .

- The combined fluorine and methyl substituents may modulate lipophilicity (logP ~2.8–3.2), balancing solubility and membrane permeability .

- Comparison with trifluoromethyl analogs : The CF₃ group in 2-fluoro-5-(trifluoromethyl)benzoic acid significantly increases lipophilicity (logP ~3.5) and electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions .

Physicochemical Properties

- Solubility: Fluorinated benzoic acids generally exhibit moderate aqueous solubility (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid: ~0.5 mg/mL in water), with solubility enhanced in polar organic solvents like DMSO or ethanol . The target compound’s methyl group may slightly reduce water solubility compared to CF₃ analogs.

- Melting Point : Benzoic acid derivatives with bulky substituents (e.g., sulfamoyl groups in CAS 325721-90-2) show higher melting points (>200°C). The target compound’s melting point is estimated at 160–180°C, lower than sulfamoyl derivatives due to reduced hydrogen bonding .

Biological Activity

2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate the findings related to its biological activity, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10F2O2

- IUPAC Name : this compound

- CAS Number : [Not provided in the search results]

This compound features two fluorine atoms and a benzoic acid moiety, which may contribute to its biological properties through electronic effects and steric hindrance.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have demonstrated that fluorinated benzoic acids can inhibit cancer cell proliferation. For instance, compounds with similar fluorinated phenyl groups have shown significant cytotoxic effects against various cancer cell lines (e.g., HCT-116, PC-3) using MTT assays, indicating potential anticancer properties .

- Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine enhances their interaction with microbial targets, leading to increased efficacy .

Case Study 1: Antitumor Activity

A study evaluated the anticancer properties of a series of benzoic acid derivatives, including those containing fluorine substituents. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the micromolar range against several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 15.6 |

| Compound B | PC-3 | 22.1 |

| This compound | SNB-19 | TBD |

Case Study 2: Antimicrobial Activity

In vitro studies on antimicrobial activity revealed that derivatives with fluorinated phenyl groups showed enhanced antibacterial effects. For example:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 10 |

| Compound D | Escherichia coli | 20 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Membrane Interaction : The lipophilic nature of fluorinated compounds may enhance their ability to penetrate cellular membranes, affecting intracellular signaling pathways.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. Methodology :

Coupling reaction : Use Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere, with base (Na₂CO₃) in a solvent like THF/water (80°C, 12–24 hrs).

Hydrolysis : Convert ester-protected intermediates to the free benzoic acid using NaOH/EtOH.

Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Q. Critical methods :

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry and fluorine substitution patterns. For example, ¹⁹F NMR can distinguish between ortho, meta, and para fluorine environments (δ −110 to −125 ppm for aryl-F).

- HPLC-MS : Assess purity (>98%) and verify molecular ion peaks ([M-H]⁻ at m/z 278.1 for C₁₄H₉F₂O₂).

- FT-IR : Identify carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and aryl-F vibrations (1200–1250 cm⁻¹).

Data validation : Cross-reference with computed spectra (DFT) for structural assignments .

Advanced: How can reaction conditions be optimized to reduce byproducts in fluorinated benzoic acid synthesis?

Q. Key strategies :

- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for improved selectivity.

- Stoichiometry control : Maintain a 1:1.1 molar ratio of aryl halide to boronic acid to minimize unreacted starting material.

- Temperature modulation : Lower reaction temperatures (50–60°C) reduce decarboxylation side reactions.

- Additives : Use TBAB (tetrabutylammonium bromide) to enhance coupling efficiency in biphasic systems.

Validation : Monitor reaction progress via TLC and isolate intermediates for GC-MS analysis .

Advanced: What computational approaches predict the reactivity of fluorinated benzoic acids?

Q. Recommended methods :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study stability.

- In silico docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Tools : Utilize SMILES/InChI notations (e.g., from PubChem) for modeling .

Basic: What storage conditions ensure compound stability?

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon/vacuum-sealed containers to avoid moisture absorption.

- Solvent compatibility : Prepare stock solutions in DMSO (dry, <0.1% H₂O) for long-term stability.

Caution : Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced: How to resolve spectral data discrepancies in fluorinated analogs?

Q. Approach :

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography for ambiguous signals.

- Isotopic labeling : Synthesize deuterated analogs to clarify splitting patterns in ¹H NMR.

- Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility.

Case study : For conflicting ¹⁹F signals, compare with literature data for analogous trifluoromethylphenyl benzoates .

Basic: What are the pharmaceutical applications of this compound?

Q. Roles :

- Drug intermediate : Used in kinase inhibitor development (e.g., targeting EGFR or VEGFR).

- Prodrug design : Carboxylic acid group facilitates ester/amide prodrug formulations.

- Enzyme probes : Fluorine atoms act as ¹⁹F NMR-active tags for binding studies.

Examples : Similar structures are cited as reference standards in impurity profiling .

Advanced: How to scale synthesis without compromising yield?

Q. Scalable methods :

- Continuous flow reactors : Improve heat/mass transfer for Pd-catalyzed couplings.

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles for reuse (>5 cycles).

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.

Case study : Pilot-scale synthesis achieved 85% yield using microreactor systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.